molecular formula C9H18O2 B3050461 2-cyclohexylpropane-1,3-diol CAS No. 2612-32-0

2-cyclohexylpropane-1,3-diol

Cat. No.: B3050461
CAS No.: 2612-32-0
M. Wt: 158.24 g/mol
InChI Key: CMNVSZHIHFLQFS-UHFFFAOYSA-N
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Description

2-Cyclohexylpropane-1,3-diol is an organic compound with the molecular formula C9H18O2. It is a diol, meaning it contains two hydroxyl (-OH) groups. This compound is known for its unique structure, which includes a cyclohexyl group attached to a propane backbone. It has a molecular weight of 158.24 g/mol and is often used in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Cyclohexylpropane-1,3-diol can be synthesized through several methods. One common approach involves the dihydroxylation of alkenes. This process typically uses reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) to add hydroxyl groups to the alkene, resulting in the formation of the diol . Another method involves the catalytic enantioselective diboration of alkenes, followed by oxidation to yield the diol .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale dihydroxylation processes using efficient and cost-effective catalysts. The reaction conditions are optimized to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexylpropane-1,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Lead tetraacetate, periodic acid, osmium tetroxide, potassium permanganate.

    Reduction: Hydrogen gas with a metal catalyst, lithium aluminum hydride (LiAlH4).

    Substitution: Various halogenating agents, acids, or bases.

Major Products Formed

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols, hydrocarbons.

    Substitution: Halogenated compounds, ethers, esters.

Comparison with Similar Compounds

Similar Compounds

    1,3-Propanediol: A simpler diol with a propane backbone but without the cyclohexyl group.

    Cyclohexane-1,2-diol: A diol with hydroxyl groups on adjacent carbon atoms of a cyclohexane ring.

    2-Cyclohexylethanol: Contains a cyclohexyl group attached to an ethanol backbone.

Uniqueness

2-Cyclohexylpropane-1,3-diol is unique due to its specific structure, which combines a cyclohexyl group with a propane backbone. This structure imparts distinct chemical and physical properties, making it valuable in various applications .

Properties

IUPAC Name

2-cyclohexylpropane-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c10-6-9(7-11)8-4-2-1-3-5-8/h8-11H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMNVSZHIHFLQFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60180756
Record name 2-Cyclohexyl-1,3-propanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60180756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2612-32-0
Record name 2-Cyclohexyl-1,3-propanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2612-32-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Cyclohexyl-1,3-propanediol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002612320
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Cyclohexyl-1,3-propanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60180756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-CYCLOHEXYL-1,3-PROPANEDIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SFI58123IQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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